ARN-3236

Vue d'ensemble

Description

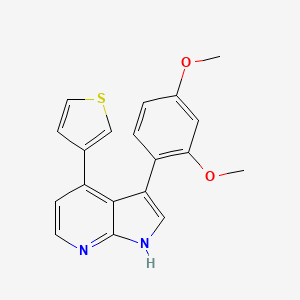

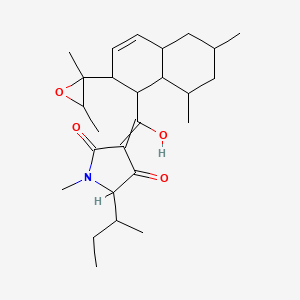

3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-DMPT, is a synthetic compound derived from pyrrolo[2,3-b]pyridine. It is a heterocyclic aromatic compound that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. 3,4-DMPT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, its structure allows for the synthesis of various derivatives with different biological activities. This makes it a valuable tool for drug discovery and development.

Applications De Recherche Scientifique

Recherche sur les antidépresseurs

ARN-3236 a été identifié comme un inhibiteur puissant et sélectif de la kinase inductible par le sel 2 (SIK2) et a montré une forte efficacité antidépressive chez la souris {svg_1}.

Mécanisme d'action : Le composé peut pénétrer la barrière hémato-encéphalique et son administration répétée a été trouvée pour induire des effets antidépresseurs significatifs dans les modèles de dépression de stress social chronique (CSDS) et de stress chronique doux imprévisible (CUMS) {svg_2}. Ceci s'accompagne de la prévention complète de l'expression accrue du SIK2 induite par le stress et de la translocation cytoplasmique de la protéine de liaison à l'élément de réponse à l'AMPc cyclique (CREB) - coactivateur de transcription 1 (CRTC1) dans l'hippocampe {svg_3}.

Impact sur la neurogenèse : Le traitement par this compound a également complètement inversé les effets de régulation négative du CSDS et du CUMS sur le système du facteur neurotrophique dérivé du cerveau (BDNF) de l'hippocampe et la neurogenèse {svg_4}. De plus, il a été démontré que la voie hippocampique CRTC1-CREB-BDNF a médié l'efficacité antidépressive de l'this compound {svg_5}.

Recherche sur la fibrose pulmonaire

This compound a été utilisé dans l'étude de la fibrose pulmonaire, une maladie pulmonaire mortelle avec une pathogenèse complexe et des thérapies efficaces limitées {svg_6}.

Rôle dans la différenciation des fibroblastes : L'inhibition de SIK2 par this compound a empêché la différenciation des fibroblastes et l'expression de la matrice extracellulaire dans les fibroblastes pulmonaires fœtaux humains (HFLs) et a atténué la fibrose pulmonaire induite par la bléomycine chez la souris {svg_7}.

Mécanisme d'action : Mécaniquement, l'inactivation de SIK2 a entraîné la déphosphorylation et la translocation nucléaire de CRTC2. Dans le noyau, CRTC2 se lie à CREB, favorisant les actions antifibrotiques dépendantes de CREB {svg_8}.

Mécanisme D'action

Target of Action

ARN-3236 is a potent and selective inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 is a kinase that phosphorylates cyclic adenosine monophosphate response element binding protein (CREB)-regulated transcription coactivator 1 (CRTC1) and CRTC2 . These targets play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and survival .

Mode of Action

This compound works by blocking the activity of SIK2 . This inhibition prevents the phosphorylation of CRTC1 and CRTC2, leading to their dephosphorylation and nuclear translocation . Once in the nucleus, CRTC1 and CRTC2 bind to CREB, promoting CREB-dependent anti-fibrotic actions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SIK2-CRTC1-CREB pathway . By inhibiting SIK2, this compound prevents the stress-enhanced SIK2 expression and cytoplasmic translocation of CRTC1 in the hippocampus . This action reverses the down-regulating effects of chronic stress on the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis .

Pharmacokinetics

This compound is orally active and can penetrate the blood-brain barrier . Detailed analyses showed that this compound produced a dose-dependent antidepressant action in mice between 10 and 60 mg/kg . .

Result of Action

This compound has been shown to induce significant antidepressant-like effects in animal models of depression . It also inhibits ovarian cancer cell growth and enhances the sensitivity of these cells to paclitaxel . Moreover, this compound has been found to prevent fibroblast differentiation and extracellular matrix expression, attenuating bleomycin-induced pulmonary fibrosis in mice .

Action Environment

Environmental factors such as exposure to stress or certain drugs can influence the action of this compound. For instance, in models of chronic social defeat stress (CSDS) and chronic unpredictable mild stress (CUMS), repeated administration of this compound was found to prevent depressive-like behaviors . Additionally, in the presence of bleomycin, a drug that induces pulmonary fibrosis, this compound was able to attenuate the fibrotic response .

Analyse Biochimique

Biochemical Properties

ARN-3236 is an ATP-competitive inhibitor that selectively suppresses the activity of SIK2 . It interacts with SIK2 with high selectivity over other kinases . The IC50 values for SIK2, SIK1, and SIK3 are less than 1 nM, 21.63 nM, and 6.63 nM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits the growth of ovarian cancer cell lines and enhances their sensitivity to paclitaxel . It also produces strong antidepressant-like effects in mice via the hippocampal CRTC1-CREB-BDNF pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting SIK2 activity, leading to the dephosphorylation and nuclear translocation of CRTC2 . Within the nucleus, CRTC2 binds to CREB, promoting CREB-dependent anti-fibrotic actions .

Temporal Effects in Laboratory Settings

This compound has shown to produce dose-dependent antidepressant action in mice between 10 and 60 mg/kg . The effects of 30 and 60 mg/kg this compound were comparable and slightly superior to that of 20 mg/kg fluoxetine .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant effects at different dosages. For example, it has been shown to sensitize ovarian cancer to paclitaxel in SKOv3ip and OVCAR8 xenografts . It also attenuates bleomycin-induced pulmonary fibrosis in mice .

Metabolic Pathways

It is known that this compound inhibits SIK2, a kinase that phosphorylates CRTCs and regulates many physiological processes .

Transport and Distribution

It has been found that this compound can penetrate the blood-brain barrier .

Subcellular Localization

It is known that the inhibition of SIK2 by this compound results in the dephosphorylation and nuclear translocation of CRTC2 .

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-4-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-22-13-3-4-15(17(9-13)23-2)16-10-21-19-18(16)14(5-7-20-19)12-6-8-24-11-12/h3-11H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHOIIGXTMKVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CNC3=NC=CC(=C23)C4=CSC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ARN-3236 and what are its downstream effects?

A1: this compound is a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2) [, , ]. By inhibiting SIK2, this compound disrupts several cellular processes. It uncouples the centrosome from the nucleus during interphase, blocks centrosome separation in mitosis, and causes prometaphase arrest, ultimately leading to apoptotic cell death and tetraploidy []. Additionally, this compound inhibits AKT phosphorylation and reduces survivin expression, further contributing to its anti-cancer effects [, ]. In the context of depression, this compound prevents the cytoplasmic translocation of CREB-regulated transcription coactivator 1 (CRTC1) in the hippocampus, leading to the upregulation of the hippocampal brain-derived neurotrophic factor (BDNF) system and neurogenesis [].

Q2: How does this compound impact the sensitivity of cancer cells to other chemotherapeutic agents?

A2: Research indicates that this compound enhances the sensitivity of ovarian cancer cells to paclitaxel both in vitro and in vivo [, ]. This synergistic effect was observed in several ovarian cancer cell lines and xenograft models, suggesting a potential clinical benefit of combining this compound with paclitaxel for treating ovarian cancer [, ].

Q3: Beyond cancer, what other therapeutic areas has this compound shown potential in?

A3: Studies demonstrate that this compound possesses significant antidepressant-like effects in mice models of chronic stress []. It achieves this by modulating the CRTC1-CREB-BDNF pathway in the hippocampus, highlighting its potential as a novel antidepressant treatment strategy [].

Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A4: Research efforts have led to the development of ARN-3252, a novel analogue of this compound belonging to the same chemical class []. Both compounds are highly potent ATP-competitive SIK2 inhibitors with favorable pharmacological properties []. Further details about the specific structural modifications and their impact on activity, potency, and selectivity are not extensively elaborated upon in the provided abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)

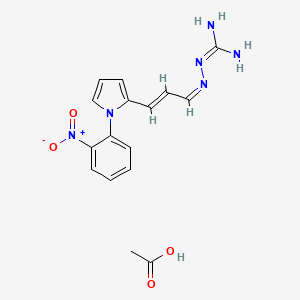

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)